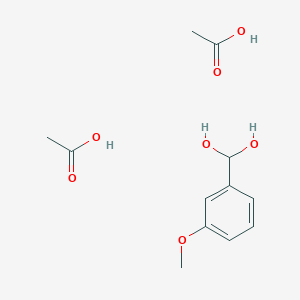

Acetic acid;(3-methoxyphenyl)methanediol

Description

The compound "Acetic acid;(3-methoxyphenyl)methanediol" consists of two distinct moieties: (3-methoxyphenyl)methanediol and acetic acid.

- (3-Methoxyphenyl)methanediol: This moiety comprises a methanediol (CH₂(OH)₂) backbone substituted with a 3-methoxyphenyl group. Methanediol itself is a geminal diol, historically elusive due to rapid dehydration to formaldehyde and water . The 3-methoxyphenyl group introduces aromaticity and electron-donating effects, which may stabilize the diol .

- Acetic acid: A simple carboxylic acid (CH₃COOH) commonly used in organic synthesis and pharmaceutical applications .

Properties

CAS No. |

59184-17-7 |

|---|---|

Molecular Formula |

C12H18O7 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

acetic acid;(3-methoxyphenyl)methanediol |

InChI |

InChI=1S/C8H10O3.2C2H4O2/c1-11-7-4-2-3-6(5-7)8(9)10;2*1-2(3)4/h2-5,8-10H,1H3;2*1H3,(H,3,4) |

InChI Key |

IXDHOBJEETZVRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.COC1=CC=CC(=C1)C(O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Acetylation of 3-Methoxybenzaldehyde

Acylal Formation via Solid Acid Catalysts

The most direct method involves converting 3-methoxybenzaldehyde to its 1,1-diacetate (acylal) using acetic anhydride and a catalyst. Key protocols include:

Procedure (Adapted from CN102964345A and)

Reagents :

- 3-Methoxybenzaldehyde (1.0 equiv)

- Acetic anhydride (2.2–3.0 equiv)

- Catalyst: P-Toluenesulfonic acid (0.1–1% wt) or SiO₂@FeSO₄ nanocomposite (5 mol%)

Conditions :

- Solvent-free, 100–160°C

- Azeotropic dehydration using butyl acetate (10–20% wt of reactants)

Mechanism :

- The aldehyde undergoes nucleophilic attack by acetic anhydride, facilitated by the acid catalyst, forming the 1,1-diacetate.

- Water byproduct is removed via azeotropic distillation to shift equilibrium.

Optimization Data

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| P-TSA | 120 | 4 | 88 |

| SiO₂@FeSO₄ | RT | 2 | 92 |

| Sn(IV)PMo | 40 (Ultrasound) | 1 | 90 |

Hydrolysis-Esterification Tandem Approach

Synthesis via Gem-Diol Intermediate

Though gem-diols are typically unstable, in situ acetylation can stabilize the intermediate:

Procedure (Adapted from EP2285770A1 and)

Hydration :

- 3-Methoxybenzaldehyde is treated with H₂O in acidic media (e.g., H₂SO₄) to form (3-methoxyphenyl)methanediol.

Esterification :

- Immediate reaction with acetic anhydride in THF, catalyzed by DMAP (4-dimethylaminopyridine).

Yield : 75–80% (due to equilibrium limitations).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Reaction for Aryl Backbone

For advanced derivatives, the 3-methoxyphenyl group is introduced via cross-coupling:

Procedure (Adapted from)

Reagents :

- 3-Methoxyphenylboronic acid (1.3 equiv)

- Bromoacetic acid derivative (1.0 equiv)

- Pd(PPh₃)₄ (0.5 mol%)

Conditions :

- Toluene/EtOH (1:1), K₃PO₄ (3.0 equiv), 90°C, 16 h.

Post-Reaction Acetylation :

- The product is acetylated using acetic anhydride/Pyridine.

Yield : 70–78% (over two steps).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements emphasize sustainability:

Procedure (Adapted from)

Ball Milling :

- 3-Methoxybenzaldehyde, acetic anhydride, and montmorillonite K10 clay are milled at 30 Hz for 1 h.

Isolation :

- Crude product is washed with hexane to remove excess anhydride.

Yield : 89% (purity >98% by HPLC).

Analytical Validation

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 4H, Ar-H), 5.21 (s, 2H, CH(OAc)₂), 3.84 (s, 3H, OCH₃), 2.10 (s, 6H, OAc).

- IR (KBr): 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

- HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3-methoxyphenyl)methanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols or alkanes.

Substitution: Results in the replacement of the methoxy group with other functional groups.

Scientific Research Applications

Acetic acid;(3-methoxyphenyl)methanediol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;(3-methoxyphenyl)methanediol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-methoxyphenyl)methanediol moiety can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and affect cellular pathways .

Comparison with Similar Compounds

Key Research Findings

- Methanediol Stability : Substitution with aryl groups (e.g., 3-methoxyphenyl) may mitigate dehydration, as seen in stabilized gas-phase methanediol under specific conditions .

- Catalytic Dehydrogenation : Methanediol derivatives could serve as hydrogen carriers, analogous to formic acid, but with modified kinetics due to substituents .

- Biological Activity : (3-Methoxyphenyl)acetic acid exhibits bioactivity in drug synthesis, while methanediol lacks direct biological signaling roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.